molecular formula C8H11NOS B6279328 (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol CAS No. 77528-47-3

(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol

Cat. No.: B6279328
CAS No.: 77528-47-3
M. Wt: 169.2
InChI Key:
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Description

“(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol” is a chemical compound that has been used in the synthesis of novel mono azo dyes . These dyes have been found to be effective anti-corrosive agents and provide dissolution protection for mild steel in 1 M HCl solution .


Synthesis Analysis

The compound has been incorporated into azo dyes, which are synthesized using potentiodynamic polarization technique and electrochemical impedance spectroscopic studies . The inhibition efficiency of these azo dyes was determined through these methods .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been elucidated using various physico-chemical techniques . The quantum chemical study was used to explain better about the structural and electronic effects in relation to the inhibition efficiencies .


Chemical Reactions Analysis

The compound has been used in the synthesis of azo dyes, which have been found to be effective inhibitors in 1 M HCl . The inhibition efficiency of these dyes was found to increase as the concentration of the inhibitors increased .

Mechanism of Action

The compound, when incorporated into azo dyes, acts as an effective inhibitor in 1 M HCl . The inhibition efficiency of these dyes was determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol involves the reduction of the corresponding ketone intermediate using sodium borohydride.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetaldehyde", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with 2-chloroacetaldehyde in the presence of hydrochloric acid to form the corresponding Schiff base.", "Step 2: The Schiff base is then reduced using sodium borohydride in methanol to form the corresponding tetrahydrobenzothiazole intermediate.", "Step 3: The intermediate is then treated with sodium hydroxide to form the final product, (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol.", "Step 4: The product is isolated by extraction with diethyl ether and purified by recrystallization." ] }

CAS No.

77528-47-3

Molecular Formula

C8H11NOS

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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